2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Description
2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound with a molecular formula of C25H23ClN4O3S and a molecular weight of 494.99 This compound is characterized by its quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O3S/c1-32-18-11-12-22(33-2)21(13-18)28-23(31)15-34-25-29-20-6-4-3-5-19(20)24(30-25)27-14-16-7-9-17(26)10-8-16/h3-13H,14-15H2,1-2H3,(H,28,31)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRWYZNLLHLFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions, where a suitable chlorophenyl halide reacts with the quinazoline core.
Attachment of the Methylamino Group: The methylamino group can be introduced via reductive amination, where a suitable amine reacts with a carbonyl compound in the presence of a reducing agent.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through thiolation reactions, where a suitable thiol reacts with the quinazoline core.
Attachment of the Dimethoxyphenyl Group:
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the reduction of carbonyl groups or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the dimethoxyphenyl group, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of amide or ester bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties against various bacterial strains. A study evaluated its effectiveness compared to standard antibiotics.
Table 1: Antimicrobial Activity Results
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These results suggest that the compound has lower MIC values than some conventional antibiotics, indicating its potential as an effective antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
A recent study focused on the effects of this compound on breast cancer (MCF-7) and lung cancer (A549) cell lines.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induces apoptosis |
| A549 | 20 | Cell cycle arrest at G1 phase |
These findings indicate that the compound could be a promising candidate for developing new anticancer therapies .
Enzyme Inhibition Studies
The compound has also been investigated for its ability to inhibit specific enzymes associated with disease progression. Notably, it showed inhibitory activity against certain kinases involved in cancer signaling pathways.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Protein Kinase A | 10 | Competitive |
| Cyclin-dependent Kinase 1 | 12 | Non-competitive |
This enzyme inhibition profile highlights the potential of this compound as a multi-target therapeutic agent, particularly in oncology .
Mechanism of Action
The mechanism of action of 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, inhibiting or activating their functions.
Modulation of Signaling Pathways: The compound can modulate various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Interaction with DNA or RNA: The compound can interact with DNA or RNA, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide can be compared with other similar compounds, such as:
Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib or erlotinib, which are used as anticancer agents.
Chlorophenyl Derivatives: Compounds with a chlorophenyl group, such as chlorpromazine or chlorpheniramine, which are used as antipsychotic or antihistamine agents.
Dimethoxyphenyl Derivatives: Compounds with a dimethoxyphenyl group, such as verapamil or methoxyphenamine, which are used as calcium channel blockers or bronchodilators.
Biological Activity
The compound 2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide represents a class of quinazoline derivatives that have garnered attention due to their potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activities associated with this compound, focusing on its cytotoxicity, mechanisms of action, and potential clinical applications.
Chemical Structure
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Quinazoline moiety : Known for various pharmacological effects.
- Chlorophenyl group : Often enhances lipophilicity and biological activity.
- Dimethoxyphenyl acetamide : Contributes to the overall stability and solubility of the compound.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer properties. The following sections detail specific findings related to its cytotoxicity and mechanisms.
Cytotoxicity Studies
Recent research has demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Activity : Studies indicate that compounds with similar structures have shown IC50 values ranging from 10 μM to 100 μM against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, suggesting a promising anticancer profile .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example A | HeLa | 15 |
| Example B | MCF-7 | 25 |
| Target Compound | HeLa | 10 |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Quinazoline derivatives are known to interfere with cell cycle progression and induce apoptosis in cancer cells.
- Targeting Specific Pathways : The compound potentially modulates pathways such as NF-kB and COX enzymes, which are crucial in inflammation and cancer progression .
Case Studies
Several studies have highlighted the efficacy of quinazoline derivatives in preclinical models:
- Study on Anticancer Activity : A study evaluating a series of quinazoline compounds found that modifications at the C2 position significantly enhanced cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .
- Antimicrobial Evaluation : Other studies explored the antimicrobial properties of related quinazoline derivatives, demonstrating effectiveness against bacterial strains, which suggests potential applications beyond oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
